molecular formula C18H15N3 B2950885 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 388109-72-6

6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No. B2950885
CAS RN: 388109-72-6
M. Wt: 273.339
InChI Key: BBYMQVVBYNSGBO-UHFFFAOYSA-N
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Description

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .


Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxalines often relies on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo-[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .


Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .


Chemical Reactions Analysis

The method involved an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives can vary depending on the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .

Future Directions

Given the wide variety of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This review establishes ‘6H-indolo[2,3-b]quinoxaline’ as a valuable template for design and development of novel molecules with different biological activities .

properties

IUPAC Name

7-methyl-6-prop-2-enylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMQVVBYNSGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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